Cas no 74319-98-5 (3,4-Dimethyl-2-nitrobenzamide)

3,4-Dimethyl-2-nitrobenzamide 化学的及び物理的性質
名前と識別子
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- 3,4-Dimethyl-2-nitrobenzamide
- CC1=CC=C(C(N)=O)C([N+]([O-])=O)=C1C
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- インチ: 1S/C9H10N2O3/c1-5-3-4-7(9(10)12)8(6(5)2)11(13)14/h3-4H,1-2H3,(H2,10,12)
- InChIKey: QFBQTEDNWYCRFG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(C)=C(C)C=1[N+](=O)[O-])N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 249
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 88.9
3,4-Dimethyl-2-nitrobenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010005807-250mg |
3,4-Dimethyl-2-nitrobenzamide |
74319-98-5 | 97% | 250mg |
$494.40 | 2023-09-01 | |
Alichem | A010005807-1g |
3,4-Dimethyl-2-nitrobenzamide |
74319-98-5 | 97% | 1g |
$1534.70 | 2023-09-01 | |
Alichem | A010005807-500mg |
3,4-Dimethyl-2-nitrobenzamide |
74319-98-5 | 97% | 500mg |
$823.15 | 2023-09-01 |
3,4-Dimethyl-2-nitrobenzamide 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
3,4-Dimethyl-2-nitrobenzamideに関する追加情報
Professional Introduction to 3,4-Dimethyl-2-nitrobenzamide (CAS No. 74319-98-5)
3,4-Dimethyl-2-nitrobenzamide, with the chemical formula C8H9NO3, is a nitro-substituted benzamide derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number CAS No. 74319-98-5, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug development and biochemical studies.
The nitro group in the molecular structure of 3,4-Dimethyl-2-nitrobenzamide plays a crucial role in its reactivity and potential biological activity. The presence of this functional group allows for various chemical transformations, making it a valuable intermediate in synthesizing more complex molecules. Additionally, the benzamide moiety contributes to the compound's solubility and stability, which are essential properties for any potential therapeutic agent.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic compounds. Studies have shown that nitro groups can be readily reduced to amino groups under specific conditions, which can significantly alter the biological activity of the molecule. This transformation has been particularly relevant in the development of antimicrobial and anti-inflammatory agents. The 3,4-Dimethyl-2-nitrobenzamide structure, with its two methyl substituents and nitro group at the 2-position, presents an intriguing platform for such investigations.
One of the most compelling aspects of CAS No. 74319-98-5 is its potential application in the synthesis of bioactive molecules. Researchers have been investigating its use as a precursor in creating novel compounds with enhanced pharmacological profiles. For instance, modifications to the nitro group or the amide bond can lead to derivatives with improved binding affinity to biological targets. This flexibility makes 3,4-Dimethyl-2-nitrobenzamide a versatile building block in medicinal chemistry.
The synthesis of 3,4-Dimethyl-2-nitrobenzamide typically involves a multi-step process that begins with the nitration of methylbenzoate derivatives followed by amide formation. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed reactions, have been employed to optimize yield and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In academic research, CAS No. 74319-98-5 has been utilized in studies aimed at understanding the mechanisms of drug action at the molecular level. Computational modeling and spectroscopic techniques have been instrumental in elucidating how this compound interacts with biological systems. Such insights are crucial for designing drugs that are not only effective but also safe and well-tolerated by patients.
The pharmaceutical industry has also shown interest in exploring derivatives of 3,4-Dimethyl-2-nitrobenzamide. By modifying its structure through various chemical reactions, researchers aim to develop new therapeutic agents that address unmet medical needs. For example, studies have focused on its potential role in treating neurological disorders by targeting specific enzymes or receptors affected by nitroaromatic compounds.
The environmental impact of synthesizing and using CAS No. 74319-98-5 is another area of consideration. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These sustainable practices are essential for ensuring that pharmaceutical production remains environmentally responsible while maintaining high standards of quality and efficacy.
In conclusion, 3,4-Dimethyl-2-nitrobenzamide, identified by its CAS number CAS No. 74319-98-5, represents a significant area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further exploration. As research continues to uncover new applications and synthetic methodologies, this molecule is poised to play an important role in the development of next-generation therapeutics.
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